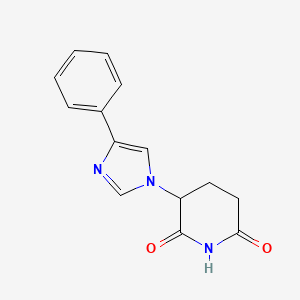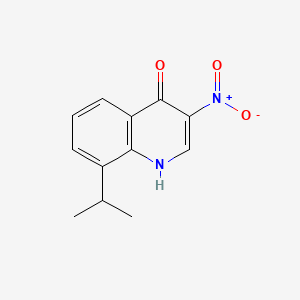
4,6-Dichloro-2-(phenylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(phenylsulfanyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a phenylsulfanyl group at position 2.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine typically involves nucleophilic substitution reactions. One common method starts with 4,6-dichloropyrimidine, which undergoes a substitution reaction with a thiophenol derivative to introduce the phenylsulfanyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids to form biaryl derivatives.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, base (e.g., potassium phosphate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl derivatives.
Oxidation: Sulfoxides and sulfones.
科学研究应用
4,6-Dichloro-2-(phenylsulfanyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biological Research: Investigated for its interactions with biological targets such as enzymes and receptors.
作用机制
The mechanism of action of 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit tyrosine kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation and apoptosis .
相似化合物的比较
- 4,6-Dichloro-2-methylthiopyrimidine
- 4,6-Dichloro-2-(methylsulfanyl)pyrimidine
- 4,6-Dichloro-2-(phenylthio)pyrimidine
Comparison: 4,6-Dichloro-2-(phenylsulfanyl)pyrimidine is unique due to the presence of the phenylsulfanyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
属性
分子式 |
C10H6Cl2N2S |
|---|---|
分子量 |
257.14 g/mol |
IUPAC 名称 |
4,6-dichloro-2-phenylsulfanylpyrimidine |
InChI |
InChI=1S/C10H6Cl2N2S/c11-8-6-9(12)14-10(13-8)15-7-4-2-1-3-5-7/h1-6H |
InChI 键 |
MVJNIQNDGYXKMP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=NC(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)





![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)

![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)
